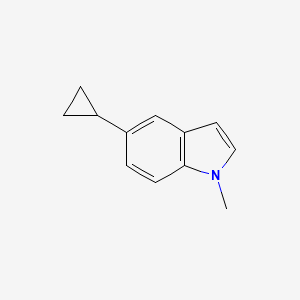
5-Cyclopropyl-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-1-methyl-1H-indole is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
5-Cyclopropyl-1-methyl-1H-indole has been investigated for its potential therapeutic effects, particularly as a pharmacological agent targeting various diseases.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that certain indole derivatives can inhibit cancer cell proliferation, showcasing cytotoxic activity against various cancer cell lines, including HeLa cells . The mechanism often involves the modulation of signaling pathways associated with cancer progression.
Anti-inflammatory Effects
Indoles are known for their anti-inflammatory properties. This compound has been shown to inhibit enzymes involved in inflammatory processes, such as lipoxygenases. These enzymes play a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation .
Neuropharmacological Applications
The compound has been explored for its neuropharmacological potential, particularly in relation to neurodegenerative diseases.
Effects on Neurotransmitter Systems
Studies suggest that indole derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease. For instance, this compound has been evaluated for its ability to modulate gamma-secretase activity, an enzyme implicated in the pathogenesis of Alzheimer's disease .
Synthetic Applications
This compound serves as a valuable building block in organic synthesis.
Synthesis of Complex Molecules
The compound is utilized in the synthesis of more complex molecular structures, particularly in the development of new drug candidates. Its unique cyclopropyl group offers distinct steric and electronic properties that can be exploited in drug design .
Understanding the biological activity of this compound is essential for its application in drug discovery.
Inhibition Studies
Inhibitory assays have demonstrated that this compound can effectively inhibit specific biological targets, contributing to its potential as a therapeutic agent. For example, studies measuring IC50 values for various targets have highlighted the compound's efficacy compared to standard inhibitors (see Table 1).
| Inhibitor | IC50 (LA), µM | IC50 (AA), µM | IC50 (LA)/IC50 (AA) Ratio |
|---|---|---|---|
| Compound 1 | 0.03 ± 0.02 | 2.79 ± 0.18 | 0.010 |
| Compound 2 | 1.8 ± 1.2 | 54.02 ± 2.50 | 0.032 |
| Compound 3 | 0.16 ± 0.02 | 13.21 ± 1.59 | 0.011 |
Future Directions and Research Opportunities
The ongoing exploration of this compound's applications suggests several avenues for future research:
- Optimization for Drug Development : Further structural modifications could enhance its efficacy and selectivity against specific biological targets.
- Exploration of Combination Therapies : Investigating the compound's effects in combination with other therapeutic agents may yield synergistic effects beneficial for treating complex diseases.
- Expanded Biological Testing : Comprehensive testing across various biological systems will help elucidate additional mechanisms of action and potential side effects.
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
5-cyclopropyl-1-methylindole |
InChI |
InChI=1S/C12H13N/c1-13-7-6-11-8-10(9-2-3-9)4-5-12(11)13/h4-9H,2-3H2,1H3 |
Clave InChI |
ZAURROWVRKXXRG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=CC(=C2)C3CC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













